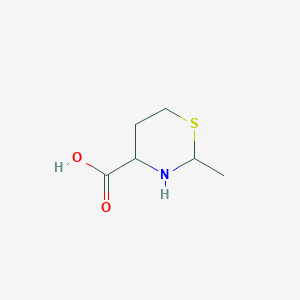![molecular formula C16H14O2 B14201151 Spiro[1,4-dioxane-2,9'-fluorene] CAS No. 863395-70-4](/img/structure/B14201151.png)
Spiro[1,4-dioxane-2,9'-fluorene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[1,4-dioxane-2,9’-fluorene] is a spirocyclic compound that features a unique structure where a 1,4-dioxane ring is fused to a fluorene moiety. This compound is of interest due to its potential applications in various fields, including organic synthesis, materials science, and catalysis. The spirocyclic structure imparts unique chemical and physical properties, making it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[1,4-dioxane-2,9’-fluorene] typically involves the reaction of fluorene-9-one with a suitable dioxane precursor. One common method is the Corey–Chaykovsky reaction, where fluorene-9-one reacts with dimethyloxosulfonium methylide to form the spirocyclic structure . The reaction conditions usually involve the use of a strong base, such as sodium hydride, in an aprotic solvent like dimethyl sulfoxide, at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of Spiro[1,4-dioxane-2,9’-fluorene] may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, would be employed to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[1,4-dioxane-2,9’-fluorene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in reduced spirocyclic products.
Substitution: Nucleophilic substitution reactions can occur at the fluorene moiety, where halogenated derivatives can be synthesized using halogenating agents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products
Oxidation: Oxidized spirocyclic ketones or alcohols.
Reduction: Reduced spirocyclic hydrocarbons.
Substitution: Halogenated spirocyclic compounds.
Applications De Recherche Scientifique
Spiro[1,4-dioxane-2,9’-fluorene] has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of Spiro[1,4-dioxane-2,9’-fluorene] depends on its application. In catalysis, the spirocyclic structure provides a rigid and stable framework that can enhance the activity and selectivity of catalysts. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[fluorene-9,9’-xanthene]: Another spirocyclic compound with a similar fluorene moiety but fused to a xanthene ring.
Spiro[cyclopropane-1,9’-fluorene]: Features a cyclopropane ring fused to fluorene, offering different chemical properties.
Uniqueness
Spiro[1,4-dioxane-2,9’-fluorene] is unique due to the presence of the 1,4-dioxane ring, which imparts distinct chemical reactivity and physical properties. This makes it particularly valuable in applications requiring specific structural and electronic characteristics.
Propriétés
Numéro CAS |
863395-70-4 |
|---|---|
Formule moléculaire |
C16H14O2 |
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
spiro[1,4-dioxane-2,9'-fluorene] |
InChI |
InChI=1S/C16H14O2/c1-3-7-14-12(5-1)13-6-2-4-8-15(13)16(14)11-17-9-10-18-16/h1-8H,9-11H2 |
Clé InChI |
KENAHDAHYDTMHU-UHFFFAOYSA-N |
SMILES canonique |
C1COC2(CO1)C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


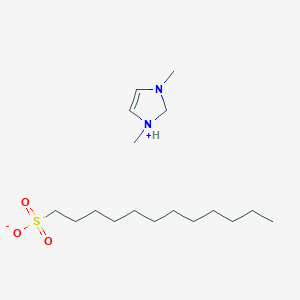
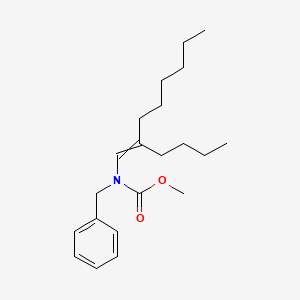
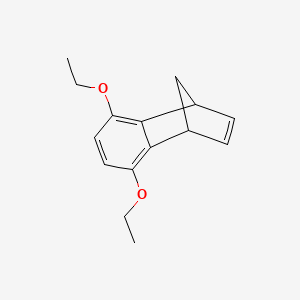
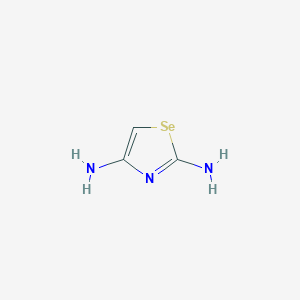

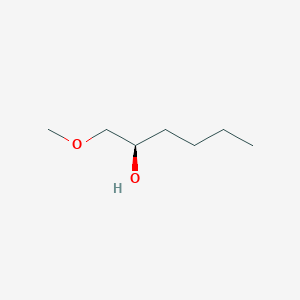
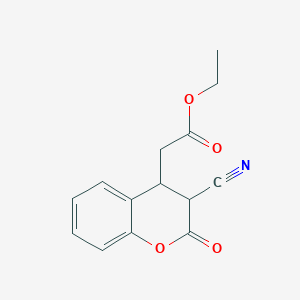
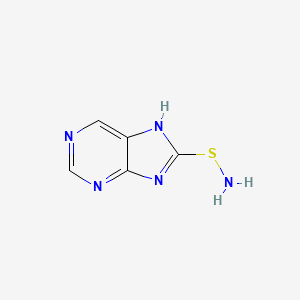
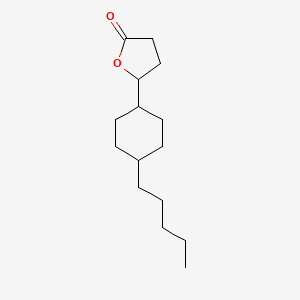
![N-([1,1'-Biphenyl]-3-yl)-N-phenylperylen-3-amine](/img/structure/B14201116.png)
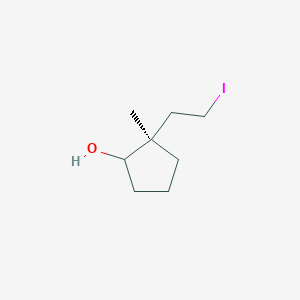
![(1S,5R)-1-(Triethylsilyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14201129.png)
![3-Bromo-6-methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B14201134.png)
